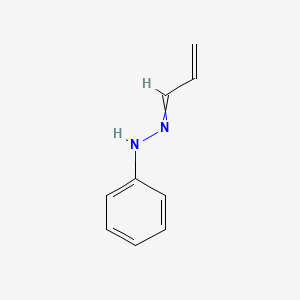
Acrolein-Phenylhydrazon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrolein-Phenylhydrazon is a compound that combines the properties of acrolein, a highly reactive α, β-unsaturated aldehyde, and phenylhydrazine, an organic compound used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
Acrolein-Phenylhydrazon can be synthesized through the reaction of acrolein with phenylhydrazine. The reaction typically involves mixing equimolar amounts of acrolein and phenylhydrazine in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of acrolein itself is well-established. Acrolein is commonly produced through the oxidation of propylene in the presence of a catalyst. This method can be adapted for the large-scale production of this compound by incorporating phenylhydrazine into the process.
Chemical Reactions Analysis
Types of Reactions
Acrolein-Phenylhydrazon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Acrolein-Phenylhydrazon has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly for its reactivity and ability to form stable derivatives.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acrolein-Phenylhydrazon involves its reactivity with various biological molecules. The compound can form adducts with proteins, DNA, and other cellular components, leading to changes in their structure and function. This reactivity is primarily due to the presence of the α, β-unsaturated aldehyde group in acrolein, which can undergo Michael addition reactions with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Acrolein: A highly reactive aldehyde known for its toxicity and use in industrial applications.
Phenylhydrazine: An organic compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Acrolein-Phenylhydrazon combines the reactivity of acrolein with the functional versatility of phenylhydrazine, making it a unique compound with potential applications in various fields. Its ability to form stable derivatives and its reactivity with biological molecules set it apart from other similar compounds.
Properties
CAS No. |
5834-97-9 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H10N2/c1-2-8-10-11-9-6-4-3-5-7-9/h2-8,11H,1H2 |
InChI Key |
MTZCUZLIGJOYHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















